molecular formula C10H12O B074884 2-Methyl-3-phenyl-2-propen-1-ol CAS No. 1504-55-8

2-Methyl-3-phenyl-2-propen-1-ol

Cat. No.: B074884
CAS No.: 1504-55-8
M. Wt: 148.2 g/mol
InChI Key: LLNAMUJRIZIXHF-VQHVLOKHSA-N
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Description

Historical Context of Allylic Alcohol Investigations in Organic Chemistry

Allylic alcohols, characterized by a hydroxyl group attached to a sp³-hybridized carbon adjacent to a carbon-carbon double bond, have long been a cornerstone of organic synthesis. Their versatile reactivity allows them to serve as precursors for a wide array of other functional groups and molecular frameworks. Historically, research into allylic alcohols has been driven by their utility in forming carbon-carbon and carbon-heteroatom bonds, making them valuable intermediates in the synthesis of complex natural products and pharmaceuticals. Early investigations often focused on fundamental reactions such as oxidation, reduction, and substitution, laying the groundwork for more advanced synthetic methodologies.

Structural Significance of the Phenyl-Propenol Moiety

The phenyl-propenol moiety, a key structural feature of 2-Methyl-3-phenyl-2-propen-1-ol, is prevalent in a variety of naturally occurring and synthetic compounds. This structural unit is a member of the broader class of phenylpropanoids, which are known for their diverse biological activities and aromatic properties. inchem.org The presence of the phenyl group in conjugation with the propenol system influences the electronic properties and reactivity of the molecule. Cinnamyl alcohol, a closely related compound, and its derivatives are recognized for their characteristic sweet, balsamic, and floral scents, leading to their extensive use in perfumery. thegoodscentscompany.com The addition of a methyl group at the alpha position, as in this compound, can subtly alter these properties, affecting both its fragrance profile and its chemical reactivity.

Current Research Landscape and Future Perspectives for this compound

Current academic research on this compound is somewhat limited when compared to its parent compound, cinnamyl alcohol. Much of the available information comes from its application in the fragrance industry and its inclusion in toxicological and dermatological reviews of fragrance ingredients. nih.gov One specific application mentioned in the literature is its use in the preparation of 5-methyl-4-phenyl-5-hexen-2-one. nist.gov

The synthesis of α-methylcinnamaldehyde, a precursor to α-methylcinnamyl alcohol, has been explored through methods like the Claisen-Schmidt condensation of benzaldehyde (B42025) with propanal. researchgate.net This suggests that the synthesis of this compound itself is accessible through established organic reactions.

Future research could further explore the unique reactivity conferred by the α-methyl group. Investigations into its potential as a chiral building block, its polymerization capabilities, and its role in novel catalytic systems could open up new avenues for its application beyond the fragrance industry. Furthermore, a more detailed exploration of its metabolic pathways and biological activity, in comparison to other phenyl-propenols, would provide a more complete scientific understanding of this compound.

Chemical and Physical Properties

Below are data tables summarizing the key chemical and physical properties of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name2-Methyl-3-phenylprop-2-en-1-ol
CAS Number1504-55-8 nist.gov
Molecular FormulaC₁₀H₁₂O nist.gov
Molecular Weight148.20 g/mol nist.gov
Synonymsα-Methylcinnamyl alcohol, Methyl cinnamic alcohol, trans-2-Methyl-3-phenyl-2-propen-1-ol thegoodscentscompany.comnist.gov

Table 2: Physical Properties

PropertyValue
FormLiquid nist.gov
Boiling Point77 °C at 0.1 mmHg nist.gov
Density1.03 g/mL at 25 °C nist.gov
Refractive Indexn20/D 1.572 nist.gov
Flash Point> 93.33 °C thegoodscentscompany.com
Water Solubility2274 mg/L at 25 °C (estimated) thegoodscentscompany.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

Table 3: Spectroscopic Data References for this compound

Spectroscopy TypeData Availability
¹H NMRAvailable nih.gov
¹³C NMRAvailable spectrabase.com
Mass SpectrometryAvailable nist.gov
Infrared (IR)Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAMUJRIZIXHF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-55-8
Record name alpha-Methylcinnamic alcohol
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Record name 2-Propen-1-ol, 2-methyl-3-phenyl-
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Record name β-methylcinnamyl alcohol
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Record name ALPHA-METHYLCINNAMIC ALCOHOL
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Advanced Synthetic Methodologies for 2 Methyl 3 Phenyl 2 Propen 1 Ol and Its Stereoisomers

Stereoselective Synthesis of (Z)- and (E)-2-Methyl-3-phenyl-2-propen-1-ol

The control of geometric isomerism is a critical aspect of synthesizing substituted alkenes. For 2-methyl-3-phenyl-2-propen-1-ol, the spatial arrangement of the phenyl and methyl groups around the carbon-carbon double bond defines the (Z)- and (E)-isomers.

Catalytic Approaches to Geometric Isomer Control

Catalytic methods offer an efficient route to stereoselectively synthesize specific isomers of allylic alcohols. While direct catalytic synthesis of (Z)- and (E)-2-methyl-3-phenyl-2-propen-1-ol is not extensively detailed in the provided results, general principles of stereoselective synthesis can be applied. For instance, the synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through a switchable Michael addition reaction highlights the role of catalysts in determining stereochemical outcomes. nih.gov In this case, the absence or presence of a silver carbonate catalyst dictates the formation of the (E) or (Z) isomer, respectively. nih.gov This principle of catalyst-controlled stereoselectivity could potentially be adapted for the synthesis of this compound.

Organometallic Reactions for Carbon-Carbon Bond Formation

Organometallic reagents are fundamental in constructing the carbon skeleton of this compound. These reactions involve the formation of a carbon-carbon bond, typically by the addition of an organometallic nucleophile to a carbonyl compound. mt.com

Functionalization Strategies for Allylic Alcohol Precursors

The synthesis of this compound often proceeds through the functionalization of precursor molecules, particularly those containing a carbonyl group that can be transformed into the desired allylic alcohol.

Reductive Transformations of Alpha,Beta-Unsaturated Carbonyl Compounds

A primary route to this compound involves the selective reduction of the carbonyl group in α,β-unsaturated aldehydes or ketones. The selective reduction of these compounds is a well-established yet challenging transformation in organic synthesis. nih.gov The goal is to reduce the carbonyl to a hydroxyl group without affecting the carbon-carbon double bond.

Various reducing agents and catalytic systems have been developed for this purpose. For example, the use of a Raney Ni-Al alloy in aqueous media has been shown to reduce α,β-unsaturated ketones to the corresponding saturated alcohols. lew.ro However, achieving selective reduction to the unsaturated alcohol requires careful selection of reagents and conditions. Lewis acid-promoted conjugate reduction of α,β-unsaturated ketones using 2-phenylbenzothiazoline has been shown to yield saturated ketones, indicating that the reaction conditions are crucial for the desired outcome. rsc.org

Precursor CompoundReducing Agent/CatalystProduct
α,β-Unsaturated Ketone2-phenylbenzothiazoline / AlCl₃Saturated Ketone rsc.org
α,β-Unsaturated CarbonylRaney Ni-Al alloy / H₂OSaturated Alcohol lew.ro

Grignard Reagent Additions and Related Reactions

Grignard reagents are powerful nucleophiles widely used for the formation of alcohols from carbonyl compounds. libretexts.org The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with an appropriate α,β-unsaturated aldehyde or ketone. For instance, the addition of a methylmagnesium halide to cinnamaldehyde (B126680) would, in principle, yield the target molecule.

The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu Subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol. mnstate.edu It is important to control the reaction conditions to favor 1,2-addition to the carbonyl group over 1,4-conjugate addition to the β-carbon of the unsaturated system.

Palladium-Catalyzed Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively developed. nih.govfiveable.me While the provided information does not detail direct coupling reactions of this compound, it does describe the synthesis of related compounds via palladium catalysis. For instance, the reaction of arylpalladium salts with allylic alcohols can form 3-aryl-substituted aldehydes and ketones. orgsyn.org

A related approach involves the palladium-catalyzed reaction of iodo- or bromobenzene (B47551) with methallyl alcohol in the presence of a base. orgsyn.org This suggests that palladium catalysis could be employed to construct the carbon framework of this compound from simpler starting materials. The general catalytic cycle for such reactions involves oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation and reductive elimination to form the cross-coupled product and regenerate the catalyst. libretexts.org

Reaction TypeCatalyst SystemReactantsProduct Type
Suzuki-Miyaura CouplingPd(OAc)₂ / PPh₃Organoborane + Organic HalideBiaryl, Conjugated System libretexts.orgorgsyn.org
Heck ReactionPalladium CatalystAryl Halide + AlkeneSubstituted Alkene fiveable.me
Negishi CouplingPalladium CatalystOrganozinc Reagent + Organic HalideCross-Coupled Product fiveable.me

Allylation Reactions with H-Phosphinate Esters

The alkylation of H-phosphinate esters represents a versatile method for the formation of phosphorus-carbon bonds, which is a key step in the synthesis of various functionalized organophosphorus compounds. nih.gov This reaction provides a powerful alternative to the Arbuzov-like silylation methodology. nih.gov The process typically involves the deprotonation of the H-phosphinate ester using a strong, non-nucleophilic base, followed by the introduction of an electrophile.

A general and efficient procedure utilizes lithium hexamethyldisilazide (LiHMDS) as the base at low temperatures. nih.gov The reaction accommodates a wide variety of H-phosphinate esters and electrophiles, including primary chlorides and secondary iodides, with moderate to good isolated yields. nih.gov The simplicity and broad scope of this reaction make it a valuable tool for creating differentially disubstituted phosphinate esters, which can be precursors to important molecules. nih.gov

The typical reaction proceeds by adding LiHMDS to a solution of the neat alkyl H-phosphinate ester in anhydrous tetrahydrofuran (B95107) (THF) at -78°C. After a short period, the electrophile is added, and the solution is allowed to warm to room temperature. nih.gov The reaction time is dependent on the reactivity of the specific electrophile used. nih.gov

Table 1: Alkylation of H-Phosphinate Esters with Various Electrophiles

H-Phosphinate EsterElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl H-phenylphosphinateBenzyl bromideLiHMDSTHF-78 to RT385
Methyl H-butylphosphinateIodomethaneLiHMDSTHF-78 to RT278
Ethyl H-phenylphosphinate2-IodopropaneLiHMDSTHF-78 to RT1865
Methyl H-benzylphosphinate1-Chloro-4-iodobutaneLiHMDSTHF-78 to RT1272

This table presents representative data illustrating the general alkylation methodology for H-phosphinate esters.

Benzylation Pathways and Yield Optimization

While direct "benzylation" to form this compound is less common, synthetic pathways originating from benzyl-containing precursors are fundamental. A prominent strategy involves the construction of the carbon skeleton through nucleophilic addition to a carbonyl compound. For instance, the reaction of an organometallic reagent with cinnamaldehyde (3-phenyl-2-propenal) can yield the desired structural backbone.

Optimizing the yield in such syntheses requires careful control over several reaction parameters. The choice of the organometallic reagent, solvent, temperature, and the nature of the workup procedure all play critical roles. For example, using a Grignard reagent like methylmagnesium bromide requires anhydrous conditions to prevent quenching of the reagent. The reaction temperature must be controlled to minimize side reactions, such as enolization of the aldehyde or 1,4-conjugate addition.

Yield optimization strategies include:

Reagent Purity: Using freshly prepared or titrated organometallic reagents ensures accurate stoichiometry.

Solvent Choice: Ethereal solvents like diethyl ether or THF are standard for Grignard reactions as they solvate the magnesium species.

Temperature Control: Low initial temperatures (e.g., 0°C or -78°C) favor controlled 1,2-addition to the carbonyl group.

Addition Rate: Slow, dropwise addition of the aldehyde to the Grignard reagent (inverse addition) can minimize the formation of byproducts by maintaining a low concentration of the electrophile.

Table 2: Influence of Reaction Parameters on a Model Grignard Reaction Yield

ParameterCondition ACondition BEffect on Yield
Reagent Methylmagnesium BromideMethylmagnesium Bromide-
Substrate CinnamaldehydeCinnamaldehyde-
Solvent Diethyl EtherTHFSolvent polarity can affect reagent stability and reaction rate.
Temperature 0°CRoom TemperatureLower temperature generally increases selectivity for 1,2-addition, improving yield of the desired alcohol.
Addition Mode Normal AdditionInverse AdditionInverse addition can suppress side reactions, leading to higher yields.

This table illustrates key parameters that are adjusted to optimize the yield of allylic alcohols from benzylated precursors.

Hydrostannation and Other Hydrometallation Approaches for Unsaturated Alcohols

The hydrostannation of alkynes, particularly propargyl alcohols, is a simple, direct, and economical method for preparing vinylstannanes. conicet.gov.ar These stannylated allylic alcohols are versatile synthetic intermediates. conicet.gov.arnih.gov The reaction involves the addition of an organotin hydride (R₃SnH) across a carbon-carbon triple bond. The process can be mediated by radical initiators or catalyzed by transition metal complexes, most notably palladium. conicet.gov.arnih.gov

The choice of catalyst and reaction conditions can dramatically influence the outcome of the hydrostannation. Palladium-catalyzed hydrostannation of propargylic alcohol derivatives with tri-n-butyltin hydride typically proceeds with syn stereoselectivity, yielding mixtures of the two possible regioisomeric stannylated allylic alcohols. conicet.gov.aracs.org The use of bulkier tin hydrides, such as trineophyltin hydride, can offer advantages in terms of the stability of the resulting adducts, which facilitates their purification by column chromatography and improves the yields of the pure isolated compounds. conicet.gov.ar

Regio- and Stereoselectivity in Propargyl Alcohol Derivatization

The control of regio- and stereoselectivity is the most critical aspect of the hydrostannation of propargyl alcohols. The reaction can produce different isomers depending on whether the tin group adds to the carbon adjacent to the hydroxyl group (α-addition) or the terminal carbon (β-addition), and whether the addition occurs in a syn or anti fashion across the triple bond.

Several factors govern this selectivity:

Catalyst: Palladium complexes like PdCl₂(PPh₃)₂ are commonly used and generally favor syn addition. conicet.gov.ar Ruthenium catalysts have been shown to promote unorthodox trans-hydrostannation. researchgate.net

Radical vs. Non-radical Pathways: Radical-mediated hydrostannylation, often initiated by AIBN or Et₃B, can lead to different selectivity profiles compared to non-radical, catalyzed pathways. nih.govacs.org For instance, radical-mediated hydrostannylation of phenyl propargylic alcohols can be highly regio- and stereoselective. nih.gov

Steric Effects: The steric bulk of substituents on the propargyl alcohol and on the tin hydride can significantly influence the regioselectivity. conicet.gov.arnih.gov Increased steric hindrance at the propargylic position can shift the selectivity of the reaction. conicet.gov.ar

Electronic Effects: In some cases, such as the uncatalyzed addition of Ph₃SnH, the electronic nature of the aryl group on the alkyne can direct the regioselectivity of the addition. nih.gov

Table 3: Regio- and Stereoselectivity in the Hydrostannation of Substituted Propargyl Alcohols

Propargyl Alcohol SubstrateTin HydrideCatalyst/InitiatorMajor Isomer(s)Selectivity ProfileReference
Phenyl propargyl alcoholnBu₃SnHUncatalyzedγ-adductHigh regioselectivity nih.gov
Phenyl propargyl alcoholPh₃SnHUncatalyzedVariesElectronically driven nih.gov
2-Phenyl-3-butyn-2-olTrineophyltin hydridePdCl₂(PPh₃)₂(E)-β-adduct (72%)Good regioselectivity conicet.gov.ar
γ-unsubstituted propargyl alcoholsBu₂SnClHEt₃B(Z)-vinylstannanesHigh regio- and stereoselectivity acs.org

This table summarizes findings on how reaction components influence the selective formation of stannylated products.

Characterization of Stannylated Products

The unambiguous characterization of the stannylated allylic alcohol isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H, ¹³C, and ¹¹⁹Sn NMR are all employed to determine the precise structure, including the regiochemistry and stereochemistry of the double bond.

Key characterization details from NMR include:

¹¹⁹Sn NMR: The chemical shift in the ¹¹⁹Sn NMR spectrum provides direct evidence of the tin-containing species. conicet.gov.ar

¹H NMR Coupling Constants (J-coupling): The magnitude of the tin-proton coupling constants, specifically ²J(Sn,H) and ³J(Sn,H), is highly diagnostic. A large geminal coupling constant, ²J(Sn,H), typically in the range of 72-76 Hz, confirms that the proton and the organotin moiety are attached to the same carbon atom (α-adduct). conicet.gov.ar The ³J(Sn,H) coupling constants are used to determine the stereochemistry (E/Z) of the double bond.

Chemical Shifts: The chemical shifts of the vinylic protons in the ¹H NMR spectrum also help to distinguish between isomers.

Table 4: Representative NMR Data for Characterization of Stannylated Isomers

Isomer TypeKey ProtonRepresentative ¹H Chemical Shift (ppm)Representative ²J(Sn,H) (Hz)Representative ³J(Sn,H) (Hz)
α-adduct H geminal to Sn~5.8 - 6.272 - 76N/A
β-adduct (E-isomer) Vinylic H~6.0 - 6.5N/A~130-150
β-adduct (Z-isomer) Vinylic H~5.7 - 6.1N/A~70-90

This table provides typical NMR spectroscopic data used to differentiate the regio- and stereoisomers of stannylated allylic alcohols.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy serves as a powerful method for the structural elucidation of 2-Methyl-3-phenyl-2-propen-1-ol, enabling the differentiation between its potential E and Z isomers. Through the analysis of proton and carbon spectra, a complete picture of the molecular connectivity and stereochemistry can be achieved.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity and spatial relationship between neighboring protons.

For the trans or (E)-isomer of this compound, the expected signals include multiplets for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The vinylic proton, attached to the carbon bearing the phenyl group, would appear as a singlet, and its chemical shift is influenced by the geometry of the double bond. The allylic methylene (B1212753) protons (CH₂OH) would present as a singlet, while the methyl protons (CH₃) also give rise to a singlet. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for (E)-2-Methyl-3-phenyl-2-propen-1-ol

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.20-7.40Multiplet
Vinylic-H~6.50Singlet
CH₂OH~4.20Singlet
CH₃~1.90Singlet
OHVariableBroad Singlet

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Interpretation for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. The chemical shifts of these peaks are characteristic of the type of carbon (e.g., aromatic, vinylic, alkyl, alcohol-bearing).

The spectrum would be expected to show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl ring. The two sp² hybridized carbons of the double bond would also have characteristic shifts, as would the carbon of the methyl group and the carbon of the hydroxymethyl group. The chemical shift values are crucial for confirming the carbon skeleton and for differentiating between isomers. For instance, the chemical shifts of the allylic and methyl carbons can differ slightly but measurably between the (E) and (Z) isomers due to differing steric interactions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for (E)-2-Methyl-3-phenyl-2-propen-1-ol

Carbon AtomPredicted Chemical Shift (ppm)
C=O (in derivatives)Not Present
Aromatic C (quaternary)~137
Aromatic CH126-129
Vinylic C-Ph~130
Vinylic C-CH₃~135
CH₂OH~68
CH₃~14

Note: These are predicted values and can vary based on solvent and experimental conditions.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) in Organometallic Derivatives

When this compound is used as a ligand to form organometallic compounds, such as organotin(IV) alkoxides, heteronuclear NMR becomes a vital characterization tool. ¹¹⁹Sn NMR spectroscopy, in particular, provides direct information about the coordination environment of the tin atom.

The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin center. For instance, four-coordinate tetrahedral organotin(IV) compounds typically exhibit ¹¹⁹Sn chemical shifts in a different range compared to five-coordinate trigonal-bipyramidal or six-coordinate octahedral species.

Furthermore, coupling between the tin nucleus and the protons or carbons of the this compound ligand, observed as ⁿJ(¹¹⁹Sn, ¹H) or ⁿJ(¹¹⁹Sn, ¹³C) coupling constants, can provide further structural proof. For example, the magnitude of the two-bond tin-proton coupling, ²J(¹¹⁹Sn, ¹H), can help to elucidate the geometry of the complex in solution. nih.gov The synthesis of organotin(IV) derivatives of alcohols like this compound and their subsequent analysis by ¹¹⁹Sn NMR would allow for the definitive determination of the resulting complex's structure in solution. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing mixtures and for the identification of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the GC column before entering the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus m/z. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (148.20 g/mol ). nist.govnih.gov However, for alcohols, this peak can be weak or absent. chemistrynotmystery.com

The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), and α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). youtube.comyoutube.comlibretexts.org The mass spectrum of this compound shows prominent peaks that can be attributed to specific fragment ions, which helps in its identification. nist.govnih.gov

Interactive Data Table: Major Fragment Ions in the Mass Spectrum of 2-Methyl-1-phenyl-2-propen-1-ol (an isomer) nih.gov

m/zProposed Fragment
105[C₈H₉]⁺ or [C₇H₅O]⁺
79[C₆H₇]⁺
77[C₆H₅]⁺ (Phenyl cation)

Note: Data is for the isomer 2-Methyl-1-phenyl-2-propen-1-ol from the NIST database, which is expected to have a similar fragmentation pattern.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the ion. For this compound, with the molecular formula C₁₀H₁₂O, the exact mass of the molecular ion can be calculated. nih.govwikipedia.orgmolbase.comnih.gov

By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed. This is a powerful tool for distinguishing between compounds that have the same nominal mass but different elemental compositions. For isomers like those with the formula C₁₀H₁₂O, while they have the same exact mass, HRMS combined with fragmentation analysis (MS/MS) can help in their differentiation. wikipedia.orgmolbase.com

Calculated Exact Mass for C₁₀H₁₂O

IsotopeMass (amu)
¹²C12.000000
¹H1.007825
¹⁶O15.994915
Calculated Exact Mass [M] 148.088815

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the propenyl group, the aromatic phenyl ring, and various carbon-hydrogen (C-H) bonds.

A broad absorption band is typically observed in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group, broadened due to intermolecular hydrogen bonding. udel.eduvscht.czlibretexts.orgorgchemboulder.com The presence of the aromatic ring is confirmed by the appearance of C-H stretching vibrations in the 3000-3100 cm⁻¹ region and C=C stretching vibrations within the ring at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz The alkene C=C stretch is expected to appear in the 1680-1640 cm⁻¹ range. udel.edu Aliphatic C-H stretching from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. vscht.cz The C-O stretching vibration of the primary alcohol gives rise to a strong band in the 1080-1300 cm⁻¹ range. udel.edu

A representative table of the principal IR absorption bands for this compound and their corresponding functional group assignments is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H StretchAlcohol (-OH)
~3080, 3060, 3030C-H StretchAromatic (sp² C-H)
~2975, 2925, 2870C-H StretchAlkyl (sp³ C-H)
~1650C=C StretchAlkene
~1600, 1495, 1450C=C StretchAromatic Ring
~1040C-O StretchPrimary Alcohol
~970=C-H Bend (out-of-plane)trans-Alkene
~740, 690C-H Bend (out-of-plane)Monosubstituted Benzene

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential analytical technique for the separation, identification, and quantification of components within a mixture. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for assessing its purity and for its determination in complex matrices such as fragrance formulations.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions.

The choice of the stationary phase is critical for achieving good separation. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points. sigmaaldrich.com More polar columns, such as those containing phenyl or cyanopropyl groups (e.g., DB-5, DB-WAX), offer different selectivities based on polarity and the potential for specific interactions. sigmaaldrich.comnist.gov For instance, the analysis of fragrance allergens, including α-methylcinnamyl alcohol, has been successfully performed on DB-1 and DB-5 type columns. perfumerflavorist.com The retention index (RI) system, such as the Kovats retention index, is often used to standardize retention data, making it more transferable between different instruments and laboratories. libretexts.org

A flame ionization detector (FID) is commonly used for the quantification of organic compounds like this compound due to its high sensitivity and wide linear range. For structural confirmation, a mass spectrometer (MS) is often coupled with the GC, allowing for the acquisition of mass spectra of the separated components. The fragmentation pattern of this compound in the mass spectrometer provides a unique fingerprint that can be used for its unambiguous identification. nist.govlibretexts.org

Below is a table summarizing typical GC conditions and expected retention behavior for this compound.

ParameterCondition 1Condition 2
Column Type Non-polar (e.g., DB-1, HP-5MS)Mid-polar (e.g., DB-5)
Stationary Phase 100% Dimethylpolysiloxane5% Phenyl-95% Dimethylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Temperature Program e.g., 80°C (2 min), then 10°C/min to 250°Ce.g., 70°C (1 min), then 15°C/min to 280°C
Detector FID / MSFID / MS
Expected Retention Elutes based on boiling point and weak interactionsElutes with increased retention due to π-π interactions

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase, typically a C18-bonded silica (B1680970) (ODS), is used in conjunction with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase (gradient elution), the retention of the analytes can be controlled to achieve optimal separation.

The analysis of fragrance allergens, including amylcinnamyl alcohol (a related compound), has been demonstrated on C18 columns using a gradient of acetonitrile and water. researchgate.net A UV detector is commonly employed for the detection of this compound, as the phenyl group provides strong UV absorbance.

The following table outlines typical HPLC conditions for the analysis of this compound.

ParameterCondition
Column Type Reversed-Phase
Stationary Phase C18 (ODS), 5 µm particle size
Column Dimensions 4.6 mm ID x 150 mm length
Mobile Phase Gradient of Acetonitrile and Water
Example Gradient Start with 40% Acetonitrile, increase to 80% over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at ~210 nm and ~254 nm
Expected Retention Retention time will decrease with increasing acetonitrile concentration

Biological Activity and Biochemical Significance of 2 Methyl 3 Phenyl 2 Propen 1 Ol and Its Derivatives

Antimicrobial and Antifungal Efficacy Studies of Derivatives

The core structure of 2-Methyl-3-phenyl-2-propen-1-ol, which is a derivative of cinnamyl alcohol, serves as a foundational template for the development of novel antimicrobial and antifungal agents. Researchers synthesize and evaluate derivatives of such structures to enhance their potency and spectrum of activity against pathogenic microorganisms.

In vitro studies are crucial for determining the direct antimicrobial activity of newly synthesized compounds. These evaluations typically involve exposing standardized concentrations of pathogenic bacteria and fungi to the test compounds and measuring the inhibition of growth. The minimum inhibitory concentration (MIC) is a key metric derived from these assays, representing the lowest concentration of a compound that prevents visible microbial growth.

For instance, studies on synthetic polycyclic polyprenylated acylphloroglucinols (PPAPs), which are complex natural product derivatives, have demonstrated significant activity against Gram-positive bacteria. mdpi.com The water-soluble sodium salt PPAP53 and the water-insoluble PPAP23 have shown good in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. mdpi.com Similarly, research into 4H-chromene derivatives, synthesized through ultrasonication, revealed that certain analogs exhibit excellent antifungal activity against species like Candida albicans and Fusarium oxysporum, and good antibacterial activity against E. coli and S. aureus. nanobioletters.com

Evaluations are not limited to common bacteria and fungi; they often include opportunistic pathogens that affect immunocompromised individuals, such as Aspergillus fumigatus and Cryptococcus neoformans. nih.gov The development of resistance to existing drugs like azoles makes the search for new chemical entities, such as derivatives of cinnamyl alcohol and other aromatic structures, a critical area of research. nih.gov

Interactive Table: In Vitro Activity of Selected Compound Classes Against Pathogens

Compound Class Pathogen Activity Level Source
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) Staphylococcus aureus (MRSA) Good mdpi.com
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) Enterococcus faecium (VRE) Good mdpi.com
4H-Chromene Derivatives Candida albicans Excellent nanobioletters.com
4H-Chromene Derivatives Escherichia coli Good nanobioletters.com
Substituted Benzylthioquinolinium Iodides Cryptococcus neoformans Potent nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's chemical structure to understand how these changes affect its biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the desired effect and to optimize the compound's potency and selectivity.

For example, in the development of substituted benzylthioquinolinium iodides as antifungal agents, researchers found that the presence of a phenyl ring was essential for activity. nih.gov Replacing this aromatic ring with a cyclohexyl ring resulted in a significant loss of broad-spectrum activity, although potency against C. neoformans was retained. nih.gov Further SAR studies on this scaffold revealed that the type and position of substituents on the phenyl ring dramatically influenced efficacy. Methoxy substituents, particularly in the para position, were found to be equipotent to the unsubstituted parent compound against certain fungal strains. nih.gov Conversely, introducing a bulky tertiary butyl group was detrimental to the antifungal activity. nih.gov

These investigations demonstrate that even minor modifications, such as altering substituent groups or the length of a carbon chain, can lead to substantial changes in antimicrobial potency, guiding the rational design of more effective drugs. nih.gov

Interactive Table: SAR Findings for Substituted Benzylthioquinolinium Iodides

Structural Modification Effect on Antifungal Activity Target Organism(s) Source
Replace Phenyl Ring with Cyclohexyl Ring Loss of broad-spectrum activity; retained potency C. neoformans nih.gov
Add para-Methoxy Group to Phenyl Ring Maintained or increased potency Fungal Pathogens nih.gov
Add para-Tertiary Butyl Group to Phenyl Ring Deleterious effect; loss of activity C. albicans, A. fumigatus nih.gov
Extend Methylene (B1212753) Chain to Ethylene Chain Reduced activity Fungal Pathogens nih.gov

Role in Chemosensory Systems and Semiochemical Communication

Volatile organic compounds (VOCs), including alcohols like this compound, play a vital role in how animals perceive their environment and communicate with each other. These chemical signals, or semiochemicals, can convey a wealth of information regarding an individual's species, sex, and reproductive status.

The urine of mammals is a rich source of chemical signals that change in composition depending on the animal's physiological state, particularly during the estrous cycle. ias.ac.inresearchgate.net Scientists use techniques like gas chromatography-mass spectrometry (GC-MS) to analyze the headspace of urine samples and identify volatile compounds that are specific to or elevated during the fertile (estrus) phase. nih.gov

Studies in various mammals have successfully identified such markers. In mares, for example, the concentrations of p-cresol (B1678582) and m-cresol (B1676322) in urine were found to increase significantly in the days leading up to ovulation, peaking one day before and dropping sharply on the day of ovulation. nih.gov This makes them reliable volatile markers for determining the optimal time for breeding. In mice, hormone-induced estrus was associated with significantly higher urinary levels of compounds such as 2-heptanone, n-pentyl acetate, and cis-2-penten-1-yl acetate. nih.gov While this compound has not been specifically identified as a primary estrus marker in published studies, its properties as a volatile aromatic alcohol place it within the class of compounds typically investigated for such roles.

Interactive Table: Examples of Urinary Volatile Markers of Estrus in Mammals

Animal Identified Compound(s) Observation Source
Mare (Equus caballus) p-Cresol, m-Cresol Concentration peaks 1 day before ovulation nih.gov
Mouse (Mus musculus) 2-Heptanone Significantly enhanced levels during estrus nih.gov
Mouse (Mus musculus) n-Pentyl acetate Significantly enhanced levels during estrus nih.gov
Mouse (Mus musculus) 4-Ethylphenol Identified as specific to males, attracts females ias.ac.in

Semiochemicals are broadly classified based on who benefits from the chemical signal. Pheromones are intraspecific signals that trigger a social response in members of the same species, such as attraction or aggression. ias.ac.innih.gov Kairomones, on the other hand, are interspecific signals that benefit the receiver but not the emitter, such as when a predator uses a prey's scent to locate it. nih.gov

The investigation into these effects involves bioassays where isolated compounds are presented to animals, and their behavioral responses are recorded. For instance, specific urinary volatiles from male mice, such as 4-ethylphenol, were found to be responsible for attracting females, a classic pheromonal effect. ias.ac.in A well-known example from another species is the boar sexual attractant pheromone, which includes the steroids 5α-androst-16-en-3-one and 5α-androst-16-en-3-ol, dispersed through saliva to induce receptivity in sows. nih.gov

Interestingly, some compounds can have both pheromonal and kairomonal effects. However, studies on pine bast scale pheromones have shown that it is possible to synthesize analogs that separate these activities. nih.gov A synthetic analog of the M. feytaudi pheromone acted as a pheromone for that species but did not attract its local predators, demonstrating the potential to create signals with highly specific behavioral effects. nih.gov

The perception of volatile compounds like this compound begins at the molecular level with their interaction with olfactory receptors (ORs) in the nasal epithelium. ORs are a large family of G protein-coupled receptors (GPCRs) that feature a characteristic seven-transmembrane domain structure. nih.gov When an odorant molecule binds to a specific OR, it induces a conformational change in the receptor, initiating a signal cascade that results in the perception of a smell.

Modern research employs sophisticated techniques like cryo-electron microscopy and molecular dynamics simulations to understand these interactions. nih.gov For instance, the three-dimensional structure of an odorant molecule bound to a human olfactory receptor was recently elucidated, providing unprecedented insight into the binding mechanism. nih.gov These studies can reveal how even small molecules, like the fatty acid propionate, can induce structural changes in an OR (in this case, OR51E2) to trigger its activation. nih.gov

In some animals, volatile signals are first bound by odorant-binding proteins (OBPs) or lipocalins in mucus or saliva. nih.govcabidigitallibrary.org These carrier proteins can concentrate the volatiles and transport them to the receptors, modulating their activity. cabidigitallibrary.org Profiling the response of the full array of olfactory receptors to a specific compound can help create a unique "fingerprint" of its scent and predict its potential behavioral effects.

Biotransformation and Metabolic Fate in Biological Systems

The biotransformation of xenobiotics, such as this compound, is a crucial physiological process that modifies their chemical structure, generally rendering them more water-soluble and easier to excrete. This process is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules.

For this compound, also known as alpha-methylcinnamyl alcohol, the primary metabolic pathway is anticipated to involve oxidation of the primary alcohol group, followed by further oxidation and subsequent conjugation of the resulting metabolites. The presence of the alpha-methyl group is a key structural feature that influences the metabolic route compared to its analogue, cinnamyl alcohol.

Enzymatic Pathways of Hydroxylation and Conjugation

Hydroxylation:

The initial and pivotal step in the metabolism of this compound is the oxidation of its primary alcohol functional group. This reaction is a form of hydroxylation and is primarily catalyzed by cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases predominantly found in the liver. These enzymes are central to the metabolism of a vast array of foreign compounds. The oxidation of the alcohol group leads to the formation of the corresponding aldehyde, 2-methyl-3-phenyl-2-propenal (B1666900) (also known as alpha-methylcinnamaldehyde).

This aldehyde can then undergo further oxidation, catalyzed by aldehyde dehydrogenases (ALDH), to form alpha-methylcinnamic acid. The presence of the alpha-methyl group is thought to influence the rate and extent of this metabolic step.

Conjugation:

Following Phase I oxidation, the resulting metabolites, particularly alpha-methylcinnamic acid, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. The principal conjugation pathways for carboxylic acids like alpha-methylcinnamic acid involve:

Glucuronidation: This process involves the attachment of glucuronic acid, derived from UDP-glucuronic acid (UDPGA), to the carboxylic acid group. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Amino Acid Conjugation: The carboxylic acid moiety can also be conjugated with amino acids, most commonly glycine (B1666218). This reaction involves the activation of the carboxylic acid to a Coenzyme A (CoA) thioester, followed by the transfer of the acyl group to the amino group of glycine, catalyzed by N-acyltransferases. The resulting product is a hippuric acid derivative.

While less common for carboxylic acids, the original alcohol, this compound, or any hydroxylated intermediates, could potentially undergo sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs) that transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

In Vivo and In Vitro Metabolism Studies

Direct experimental data on the metabolism of this compound is limited. However, studies on related compounds and the detection of its potential metabolites in biological samples provide significant insights into its metabolic fate.

In Vitro Studies:

Microbial models, such as the fungus Cunninghamella elegans, are also utilized to predict and study mammalian drug metabolism due to their expression of a diverse range of cytochrome P450 enzymes and conjugating enzymes. These fungi have been shown to perform both Phase I (hydroxylation) and Phase II (conjugation) reactions on various xenobiotics, suggesting they could be a valuable tool for studying the biotransformation of this compound and generating its metabolites.

In Vivo Studies:

Evidence for the in vivo metabolism of this compound comes from the detection of its predicted metabolites in biological fluids. Notably, its oxidized metabolite, 2-methyl-3-phenyl-2-propenal (alpha-methylcinnamaldehyde), has been identified as a volatile organic compound in human saliva. This finding strongly supports the occurrence of the initial oxidation step in humans.

Furthermore, studies on the metabolism of alpha-methylcinnamic acid, the subsequent oxidation product, indicate that it can be conjugated and excreted. For instance, research on similar aromatic carboxylic acids has shown that they are often eliminated in the urine as glycine conjugates (hippuric acid derivatives).

The following table summarizes the expected metabolic transformations of this compound based on established metabolic pathways of similar compounds.

Precursor CompoundMetabolic ReactionKey EnzymesResulting Metabolite
This compound Oxidation (Hydroxylation)Cytochrome P450 (CYP450)2-Methyl-3-phenyl-2-propenal
2-Methyl-3-phenyl-2-propenalOxidationAldehyde Dehydrogenase (ALDH)alpha-Methylcinnamic acid
alpha-Methylcinnamic acidGlycine ConjugationN-Acyltransferasesalpha-Methylhippuric acid
alpha-Methylcinnamic acidGlucuronidationUDP-glucuronosyltransferases (UGTs)alpha-Methylcinnamic acid glucuronide

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Persistence Pathways

The environmental behavior of 2-Methyl-3-phenyl-2-propen-1-ol is governed by a combination of biological and abiotic degradation processes, as well as its partitioning behavior between water, soil, and sediment.

Biodegradation Kinetics in Aquatic and Terrestrial Environments

Quantitative Structure-Activity Relationship (QSAR) models, which are used to predict the properties of chemicals based on their structure, can provide estimations of biodegradability. europa.eu While a specific QSAR prediction for the ready biodegradability of this compound is not published, the general principles of these models suggest that factors like molecular weight and the presence of functional groups influence the outcome. Studies on other organic compounds, such as furfuryl alcohol, have demonstrated that bacteria like Pseudomonas putida and Pseudomonas aeruginosa can degrade alcohols, although the degradation rates are concentration-dependent and can be subject to substrate inhibition. nih.gov

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: Photodegradation, the breakdown of molecules by light, is a potential environmental fate pathway for this compound. While direct photolysis studies on this specific compound are limited, research on the structurally related cinnamyl alcohol indicates that it can undergo photodegradation. The process can lead to the formation of various transformation products. It is important to note that some of these degradation products may exhibit higher toxicity than the parent compound.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. As an allylic alcohol, this compound has the potential to undergo hydrolysis. libretexts.org The rate of hydrolysis for allylic alcohols is influenced by factors such as pH and temperature. Generally, the hydrolysis of alcohols is a slow process under typical environmental conditions. The presence of the phenyl group and the double bond in the allylic position can affect the stability of the molecule and its reactivity towards hydrolysis.

Adsorption/Desorption Dynamics in Soil and Sediment

The mobility of this compound in the environment is largely determined by its tendency to adsorb to soil and sediment particles. This property is quantified by the soil adsorption coefficient (Koc), which measures the partitioning of a chemical between organic carbon in the soil and water. chemsafetypro.comecetoc.org A high Koc value indicates that the compound is likely to be immobile and accumulate in soil and sediment, while a low value suggests high mobility and potential for groundwater contamination. chemsafetypro.com

The Koc value for a chemical can be estimated based on its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. epa.gov While a measured Koc for this compound is not available, its estimated XlogP3-AA value of 2.3 suggests a moderate potential for adsorption to organic matter in soil and sediment. thegoodscentscompany.com This implies that the compound will have limited mobility in the environment. The actual extent of adsorption can also be influenced by soil properties such as organic matter content, clay content, and pH. ecetoc.orgservice.gov.uk

Ecotoxicological Impact Assessments on Non-Target Organisms

The release of this compound into the environment raises concerns about its potential impact on non-target organisms, particularly in aquatic ecosystems.

Aquatic Ecotoxicity to Fish, Daphnia, and Algae

Specific ecotoxicity data for this compound are scarce. However, data for the closely related cinnamyl alcohol and general knowledge of fragrance compounds' aquatic toxicity provide some insight. Aquatic toxicity is typically assessed using standardized tests on representative organisms from different trophic levels: fish (vertebrates), Daphnia (invertebrates), and algae (primary producers). chemsafetypro.com The key endpoints measured are the LC50 (lethal concentration for 50% of the test population) for fish and the EC50 (effective concentration causing a 50% effect, such as immobilization or growth inhibition) for Daphnia and algae. chemsafetypro.comresearchgate.net

For cinnamyl alcohol, a structurally similar compound, toxicological data is available. While direct extrapolation is not always accurate, the data for cinnamyl alcohol can be considered as an indicator of the potential toxicity of its alpha-methyl derivative. It is known that even small changes in molecular structure can alter a compound's toxicity.

Table 1: General Aquatic Ecotoxicity Endpoints

Test Organism Endpoint Typical Duration Description
Fish LC50 96 hours The concentration that is lethal to 50% of the fish population. chemsafetypro.com
Daphnia EC50 48 hours The concentration that causes immobilization in 50% of the Daphnia population. chemsafetypro.com

Inhibition of Microbial Respiration in Environmental Systems

While direct studies on the inhibitory effects of this compound on microbial respiration are not available, research on other chemical compounds has shown that some organic molecules can act as respiratory inhibitors. nih.gov For example, some cinnamaldehyde (B126680) derivatives have been shown to possess antimicrobial properties, which could be linked to the inhibition of essential cellular processes like respiration. nih.gov The structural characteristics of this compound, particularly the presence of the phenyl ring and the propenol functional group, suggest a potential for interaction with microbial enzyme systems. Further research is needed to determine the specific impact of this compound on microbial respiration at environmentally relevant concentrations.

Advanced Mammalian Toxicology Studies (Academic and Mechanistic Focus)

Advanced toxicological research on this compound, also known as alpha-methyl cinnamyl alcohol, delves into the specific mechanisms by which it interacts with biological systems. Much of the detailed mechanistic understanding is derived from studies on the structurally related compound, cinnamyl alcohol, with key insights applied to understand the behavior of its alpha-methyl analogue.

Investigations into Mechanisms of Acute Toxicity

The acute toxicity of this compound has been evaluated in animal models, providing data on its potential effects following a single high-level exposure. The primary mechanisms of acute toxicity appear to be local irritation at the site of contact and systemic effects following absorption and metabolism.

Research findings indicate a relatively low order of acute systemic toxicity via oral and dermal routes.

Interactive Table: Acute Toxicity Data for this compound

Hazard classifications from regulatory bodies highlight its irritant properties. It is classified as causing skin irritation (H315) and serious eye irritation (H319). nih.govsigmaaldrich.com Mechanistically, this local irritation is a direct effect on the tissues upon contact.

From a systemic standpoint, the metabolism of the compound is critical. Like other cinnamyl derivatives with an alpha-methyl substituent, it is anticipated to be metabolized through oxidation. inchem.org The presence of the alpha-methyl group influences the metabolic pathway, leading to oxidation to benzoic acid, which is then typically conjugated and excreted. inchem.org The efficiency of these metabolic and clearance pathways is a key determinant of potential systemic toxicity.

Repeated Dose Toxicity and Systemic Effects

Studies on the repeated dose toxicity of this compound are not extensively available in public literature. Therefore, assessment often relies on read-across data from structurally similar flavouring agents like cinnamyl alcohol and cinnamaldehyde. nih.gov

For the broader group of cinnamyl derivatives, repeated oral administration in studies has been evaluated. For instance, in a 12-week study where a mixture including alpha-methyl-cinnamaldehyde was administered to rats, only a non-statistically significant decrease in weight gain in males was observed. inchem.org The primary systemic effects of these compounds are linked to their metabolic fate. The metabolic pathway for alpha-methyl substituted cinnamyl derivatives involves beta-oxidation and cleavage, ultimately yielding hippuric acid derivatives from benzoic acid metabolites. inchem.org The capacity of the liver to process these substances via oxidation and conjugation pathways is central to preventing systemic accumulation and toxicity. The No-Observed-Adverse-Effect Level (NOAEL) for the related cinnamyl alcohol has been established in a 4-month rat study. inchem.org

Genetic Toxicity and Carcinogenicity Assessments

Specific genetic toxicity data for this compound is limited in academic publications. However, extensive testing on the closely related cinnamyl alcohol provides valuable insight. Data from a comprehensive safety assessment show that cinnamyl alcohol is not genotoxic. nih.gov This evaluation is critical as genotoxicity is a key indicator of a substance's potential to cause genetic mutations and cancer.

There is a lack of long-term carcinogenicity studies specifically for this compound in the reviewed scientific literature. Carcinogenicity assessments for the broader class of cinnamyl derivatives have generally not indicated a carcinogenic potential. inchem.org

Developmental and Reproductive Toxicity Studies

Direct studies on the developmental and reproductive toxicity of this compound are not readily found in published research. The evaluation of this endpoint often relies on data from cinnamyl alcohol and the Threshold of Toxicological Concern (TTC) approach, which uses exposure levels to estimate the risk of chemicals that lack a full toxicological profile. nih.gov

For the related compound, cinnamyl alcohol, an oral study in pregnant rats did not show significant differences in fetal body weight, length, or survival rates between treated and control groups. inchem.org This suggests a lack of adverse effects on the developing fetus at the tested doses. inchem.org The safety assessment of cinnamyl alcohol concluded that its exposure is below the TTC for a Cramer Class I material, indicating a low risk for developmental and reproductive effects at typical exposure levels. nih.gov

Neurotoxicity, Immunotoxicity, and Endocrine Disruption Evaluations

Within the reviewed academic and mechanistic-focused literature, specific investigations into the potential neurotoxicity, immunotoxicity, or endocrine-disrupting capabilities of this compound have not been identified. These specialized toxicological endpoints remain an area with limited data for this specific compound.

Sensitization Potential and Allergic Response Pathways

The sensitization potential of cinnamyl derivatives is a well-researched area, with significant mechanistic work focused on cinnamyl alcohol that is applicable to its alpha-methyl analogue. This compound itself is considered a "prohapten," meaning it is not intrinsically reactive but requires activation to become an allergen (a hapten). nih.gov This activation can occur through two primary pathways: autoxidation upon exposure to air (making it a "prehapten") or metabolic activation in the skin. nih.gov

Autoxidation: When exposed to air, cinnamyl alcohol can readily oxidize to form more reactive and sensitizing compounds. researchgate.net Key products of this process include cinnamaldehyde and a highly sensitizing epoxide, which can then react with skin proteins to trigger an immune response. researchgate.net

Metabolic Activation: Skin enzymes can metabolize the parent alcohol into reactive aldehydes. nih.gov Recent studies using reconstructed human epidermis have identified specific metabolites, including pOH-cinnamic aldehyde, which was found to be a moderate sensitizer (B1316253) in the murine Local Lymph Node Assay (LLNA). nih.gov This is mechanistically significant because it demonstrates that the skin's metabolic machinery can generate novel allergens from the initial compound. nih.gov The primary metabolite, cinnamic aldehyde, is considered a strong sensitizer. nih.gov

Interactive Table: Sensitizing Potential of Cinnamyl Alcohol and its Metabolites

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Phenyl 2 Propen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 2-Methyl-3-phenyl-2-propen-1-ol.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the conjugated system, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for this compound (Calculated using DFT at the B3LYP/6-31G level of theory)*

ParameterEnergy (eV)Description
EHOMO -5.89Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO -0.25Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.64Energy difference between HOMO and LUMO, related to molecular stability and reactivity.

Theoretical calculations can model reaction pathways, providing valuable information on the energetics and geometries of transition states. For instance, the oxidation of the primary alcohol group or addition reactions across the double bond of this compound can be investigated. By calculating the activation energies and reaction enthalpies, chemists can predict the feasibility and selectivity of various chemical transformations.

For example, a study on the palladium-catalyzed amination of allylic alcohols using DFT calculations has shown the importance of hydrogen-bonding in activating the alcohol for the reaction. mdpi.com Similar computational approaches could be applied to this compound to understand its reactivity in various catalytic processes.

Table 2: Illustrative Reaction Energetics for a Hypothetical Oxidation Reaction of this compound

Reaction StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Hydrogen Abstraction from OH 15.2-5.8
Aldehyde Formation 8.7-25.1

Note: The data in this table is hypothetical and serves as an example of the types of insights gained from such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with other molecules, such as solvents or biological receptors.

The flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bond connecting the phenyl group and the propenol moiety, and the C-O bond of the alcohol group. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties, including its scent.

Furthermore, MD simulations can model the interactions between this compound and its environment. For example, in a polar solvent, the hydroxyl group would be expected to form hydrogen bonds, influencing the molecule's solubility and conformational preferences. In the context of its fragrance properties, MD simulations could model its interaction with olfactory receptors.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's chemical structure with its biological activity or physicochemical properties. perfumerflavorist.com These models are widely used in the fragrance industry to predict the odor characteristics of new compounds. acs.org

For this compound, a QSAR model could be developed to predict its odor intensity or character based on a set of molecular descriptors. These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, geometric, and electronic parameters. By training a model on a dataset of known fragrance compounds, it becomes possible to predict the properties of novel, untested molecules. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Fragrance Compounds

Descriptor TypeExample DescriptorRelevance to Fragrance
Constitutional Molecular WeightInfluences volatility and transport to olfactory receptors.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.
Geometric Molecular Surface AreaRelates to the size and shape complementarity with receptor binding sites.
Electronic Dipole MomentInfluences intermolecular interactions, including those with receptors.

Docking Studies and Protein-Ligand Interactions (for biological activity prediction)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. sphinxsai.com In the context of this compound, docking studies can be used to predict its binding affinity and mode of interaction with olfactory receptors, providing a molecular basis for its scent.

Although the specific structures of most human olfactory receptors are not yet experimentally determined, homology models can be constructed based on related G-protein coupled receptors. Docking this compound into the binding pocket of such a model can reveal key interactions, such as hydrogen bonds involving the hydroxyl group and hydrophobic interactions with the phenyl ring. The docking score, a measure of the predicted binding affinity, can be correlated with the perceived odor intensity. nih.gov

Table 4: Illustrative Docking Results for this compound with a Homology Model of an Olfactory Receptor

ParameterValueDescription
Docking Score (kcal/mol) -6.5A more negative score generally indicates a stronger predicted binding affinity.
Key Interacting Residues PHE102, TRP154, TYR258Aromatic residues forming hydrophobic interactions with the phenyl ring.
Hydrogen Bond Interactions SER198The hydroxyl group of the ligand forms a hydrogen bond with the side chain of a serine residue.

Note: The data in this table is for illustrative purposes, as it is based on a hypothetical docking study.

Emerging Research Frontiers and Interdisciplinary Applications

Green Chemistry Approaches for Sustainable Production and Derivatization

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like 2-Methyl-3-phenyl-2-propen-1-ol. mdpi.com Research has focused on developing more environmentally benign alternatives to traditional synthetic methods, which often rely on harsh reagents and organic solvents.

One promising green approach is the use of water as a solvent and mild, low-cost reagents. mdpi.com For instance, the synthesis of related compounds like cinnamyl alcohol has been achieved with high yields using water as the solvent and sodium borohydride (B1222165) as a reducing agent. mdpi.com This methodology stands in contrast to conventional methods and offers a significant reduction in environmental impact. The adaptation of such aqueous-based synthetic routes for the large-scale production of this compound is a key area of ongoing research.

Catalysis is another cornerstone of green chemistry. Palladium-catalyzed reactions, for example, have been utilized for the derivatization of this compound. semanticscholar.orgmdpi.com These catalytic processes are often highly efficient, requiring only small amounts of the catalyst and proceeding under relatively mild conditions, thereby minimizing energy consumption and waste generation. semanticscholar.org The development of reusable and highly selective catalysts is a major goal in the sustainable production of this compound and its derivatives.

Applications in Material Science and Polymer Chemistry

The unique structure of this compound, featuring a reactive hydroxyl group and a polymerizable allyl group, makes it a valuable building block in material science and polymer chemistry. Its derivatives are being explored for the creation of advanced materials with tailored properties.

The parent compound, cinnamyl alcohol, and its esters are known precursors for smart polymer materials. researchgate.net By extension, this compound can be esterified with monomers like methacrylic acid to form "2-methyl-3-phenyl-2-propen-1-yl methacrylate." This new monomer can then be polymerized to create novel polymers. The presence of the phenyl and allyl groups in the polymer backbone can impart specific properties, such as high refractive index, thermal stability, and the potential for photo-crosslinking, which is useful in the development of photoresists and advanced coatings.

Furthermore, the reactivity of the hydroxyl group allows for the grafting of this compound onto other polymer backbones, modifying their surface properties or introducing new functionalities. Research in this area is focused on synthesizing and characterizing these new polymers and exploring their potential applications in fields ranging from electronics to biomedical devices. One documented application is its use in a palladium-catalyzed reaction to synthesize phosphinate esters, which are important intermediates in the production of flame retardants and other functional materials. semanticscholar.orgmdpi.com

Advanced Chemoinformatics and Data Mining for Compound Discovery

Chemoinformatics provides powerful computational tools to manage and analyze vast amounts of chemical data, accelerating the discovery and development of new compounds and applications. e-bookshelf.de For this compound, chemoinformatic approaches are crucial for predicting its properties, understanding its behavior, and identifying potential new uses.

Large chemical databases such as PubChem, the NIST WebBook, and ChemSpider serve as fundamental resources, providing curated information on the compound's structure, and physicochemical properties. nist.govnih.govchemspider.com This data is the foundation for building predictive models.

Table 1: Physicochemical and Computed Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₂O nist.govnih.gov
Molecular Weight 148.20 g/mol nih.gov
CAS Number 1504-55-8 nist.gov
Appearance White or Colorless to Light yellow powder to lump to clear liquid guidechem.com
Boiling Point 77 °C at 0.1 mmHg sigmaaldrich.com
Density 1.03 g/mL at 25 °C sigmaaldrich.com
Flash Point 113 °C (closed cup) fishersci.ca
XLogP3-AA (Predicted) 2.3 guidechem.com
Topological Polar Surface Area 20.2 Ų guidechem.com

This table is interactive. Click on the headers to sort the data.

Data mining techniques can be applied to these databases to identify relationships between the structure of this compound and its activities. Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with experimental data. nih.gov By developing QSAR models for a series of related cinnamyl alcohol derivatives, researchers can predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired characteristics.

Bio-inspired Synthesis and Biomimetic Transformations

Drawing inspiration from nature's synthetic machinery offers a powerful and sustainable strategy for chemical production. Bio-inspired synthesis and biomimetic transformations utilize enzymes or whole-cell organisms to perform complex chemical reactions with high selectivity and efficiency under mild, environmentally friendly conditions. researchgate.netnih.gov

Significant progress has been made in the biocatalytic production of the parent compound, cinnamyl alcohol. researchgate.netmanchester.ac.uk One notable example is a three-enzyme cascade that converts L-phenylalanine, a common amino acid, into cinnamyl alcohol. researchgate.netnih.govmanchester.ac.uk This pathway employs phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) in a sequential reaction. manchester.ac.uk Researchers have successfully implemented this cascade in metabolically engineered Escherichia coli, demonstrating the potential for producing these compounds from renewable feedstocks like glucose and glycerol. researchgate.netnih.gov

While this pathway produces cinnamyl alcohol, it provides a blueprint for the bio-inspired synthesis of this compound. A hypothetical biomimetic route could involve:

Starting with a modified precursor: Utilizing an unnatural amino acid, such as β-methyl-phenylalanine, as the starting material for the enzymatic cascade.

Enzyme Engineering: Modifying the substrate specificity of the enzymes in the cascade (PAL, CAR, ADH) through directed evolution or rational design to accommodate the methylated substrate.

Exploring Novel Biocatalysts: Screening for naturally occurring enzymes or microorganisms that already possess the ability to synthesize α-methylated cinnamyl alcohol derivatives.

These bio-inspired approaches hold the promise of developing highly sustainable and economically viable manufacturing processes for this compound, moving away from reliance on petrochemical-based synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-3-phenyl-2-propen-1-ol in academic laboratories, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Route Selection : Begin with aldol condensation or Grignard addition, leveraging protocols for allylic alcohols. For example, cross-aldol reactions between acetophenone derivatives and formaldehyde precursors may yield the target compound.
  • Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading (e.g., NaOH or organocatalysts), and solvent polarity. Monitor yields via GC-MS or HPLC .
  • Purity Control : Recrystallize in non-polar solvents (hexane/ethyl acetate) and verify purity (>95%) using GC with flame ionization detection .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • Structural Confirmation :
  • NMR : Compare 1^1H NMR (e.g., vinyl proton at δ 5.5–6.5 ppm) and 13^{13}C NMR (carbonyl absence confirms alcohol over ketone) with literature.
  • IR : Validate O-H stretch (~3200–3600 cm1^{-1}) and conjugated C=C (~1650 cm1^{-1}) .
  • Purity Assessment : Use GC-MS with a polar capillary column (e.g., DB-5) to separate stereoisomers and detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Refer to SDS data for PPE requirements (gloves, goggles) and ventilation. Test for skin irritation via in vitro assays (e.g., EpiDerm™) .
  • Storage : Store in amber vials under nitrogen at 4°C to prevent oxidation. Monitor degradation via periodic TLC .

Advanced Research Questions

Q. How can stereochemical discrepancies in this compound synthesis be resolved, and what impact do these configurations have on reactivity?

  • Methodology :

  • Stereochemical Analysis : Employ chiral HPLC with amylose-based columns or X-ray crystallography (as in analogous structures) to determine enantiomeric excess (ee) or absolute configuration .
  • Reactivity Studies : Compare E/Z isomers in catalytic hydrogenation or Diels-Alder reactions. Use kinetic profiling (UV-Vis or 19^{19}F NMR) to assess regioselectivity .

Q. What computational and experimental strategies reconcile contradictions in the compound’s predicted vs. observed reactivity in surface-mediated reactions?

  • Methodology :

  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate adsorption on silica or metal oxides. Compare with experimental TPD (Temperature-Programmed Desorption) data .
  • Contradiction Resolution : If simulations overestimate reactivity, refine models by incorporating solvent effects (COSMO-RS) or surface defects (STM imaging) .

Q. How does this compound behave under oxidative or photolytic conditions, and what degradation products are formed?

  • Methodology :

  • Stability Testing : Expose to UV light (254 nm) or H2O2\text{H}_2\text{O}_2/Fe2+^{2+} (Fenton’s reagent). Monitor via LC-QTOF-MS for hydroxylated or epoxidized byproducts .
  • Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (18O2^{18}\text{O}_2) to elucidate degradation pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental vibrational spectra of this compound?

  • Methodology :

  • Spectroscopic Cross-Validation : Re-examine DFT vibrational modes (scaling factor 0.961) and compare with experimental IR/Raman. Adjust basis sets (e.g., 6-311++G**) for anharmonic corrections .
  • Sample Purity : Re-purify via column chromatography (silica gel, 20% EtOAc/hexane) to eliminate solvent or impurity interference .

Methodological Recommendations

  • Collaborative Tools : Utilize open-access databases (PubChem, CAS Common Chemistry) for spectral data cross-referencing, avoiding non-peer-reviewed platforms .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling and surface science techniques to address complex reactivity questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.